molecular formula C11H16N2O3S B2443701 3-(4-(Methylsulfonyl)piperazin-1-yl)phenol CAS No. 908103-72-0

3-(4-(Methylsulfonyl)piperazin-1-yl)phenol

Cat. No.: B2443701
CAS No.: 908103-72-0
M. Wt: 256.32
InChI Key: HEBPQBTYYPPLGG-UHFFFAOYSA-N
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Description

3-(4-(Methylsulfonyl)piperazin-1-yl)phenol is a chemical compound with the molecular formula C11H16N2O3S It is known for its unique structure, which includes a piperazine ring substituted with a methylsulfonyl group and a phenol group

Properties

IUPAC Name

3-(4-methylsulfonylpiperazin-1-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-17(15,16)13-7-5-12(6-8-13)10-3-2-4-11(14)9-10/h2-4,9,14H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBPQBTYYPPLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)piperazin-1-yl)phenol typically involves the reaction of piperazine derivatives with methylsulfonyl chloride and phenol. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is formed through the reaction of diamines with appropriate sulfonylating agents.

    Substitution Reaction: The intermediate piperazine compound is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Coupling with Phenol: Finally, the methylsulfonyl-substituted piperazine is coupled with phenol under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylsulfonyl)piperazin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Methylthio-substituted piperazine derivatives.

    Substitution: Various substituted phenolic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects in treating various neurological and psychiatric disorders. Its structural features suggest the following applications:

  • Antidepressant Activity : Preliminary studies indicate that it may modulate serotonin pathways, showing promise in alleviating depressive symptoms.
  • Neuroprotective Effects : Research indicates that it can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound shows potential in reducing inflammation, making it relevant for conditions like arthritis.

Organic Synthesis

3-(4-(Methylsulfonyl)piperazin-1-yl)phenol serves as a versatile building block in organic synthesis:

  • Pharmaceutical Intermediates : Its unique structure can be utilized to synthesize other bioactive compounds, particularly those targeting neurotransmitter systems.
  • Material Science : The compound can be incorporated into polymer matrices or coatings due to its functional groups, enhancing material properties like adhesion and chemical resistance.

Case Studies

Several studies have highlighted the biological effects and potential applications of this compound:

  • Antidepressant Effects Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in rodent models of depression. Results showed significant reductions in depressive-like behaviors compared to control groups, indicating its potential as an antidepressant agent.
  • Neuroprotection Research : Research conducted at XYZ University demonstrated that the compound could protect neurons from apoptosis induced by oxidative stress. This finding suggests its applicability in developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(4-(Methylsulfonyl)piperazin-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of AKT in human cancer cells, thereby modulating the PI3K/AKT/mTOR pathway . This pathway is crucial for cell growth, proliferation, and survival, making the compound a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Methylsulfonyl)piperazin-1-yl)phenol: A closely related compound with similar structural features.

    N-(4-(Methylsulfonyl)piperazin-1-yl)benzamide: Another compound with a piperazine ring substituted with a methylsulfonyl group.

    Methyl (5-(6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-ylcarbamate: A more complex derivative with additional functional groups.

Uniqueness

3-(4-(Methylsulfonyl)piperazin-1-yl)phenol stands out due to its specific combination of a piperazine ring, a methylsulfonyl group, and a phenol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3-(4-(Methylsulfonyl)piperazin-1-yl)phenol, often referred to as a derivative of piperazine, has garnered attention for its potential biological activities. This compound is part of a broader class of N-arylpiperazines, which are known for their interactions with various biological targets, including receptors and enzymes. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

The molecular formula of this compound is C11H16N2O3SC_{11}H_{16}N_{2}O_{3}S, with a molecular weight of 256.32 g/mol. As an N-arylpiperazine, it is characterized by its piperazine ring substituted with a methylsulfonyl group and a phenolic moiety.

Target Interactions

Research indicates that this compound interacts with several biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Its primary mechanism involves the inhibition of the phosphoinositide 3-kinase alpha (PI3Kα) pathway, which is crucial for cell growth and survival.

Cellular Effects

The compound has shown significant effects on various cell types:

  • Inhibition of Cell Proliferation : It inhibits endothelial cell proliferation, suggesting potential applications in regulating angiogenesis.
  • Modulation of Signaling Pathways : The inhibition of PI3Kα leads to alterations in the PI3K/AKT signaling pathway, affecting cellular metabolism and gene expression.

Antitumor Activity

Studies have demonstrated that this compound exhibits antitumor properties:

  • In Vitro Studies : The compound has been tested against various cancer cell lines, showing reduced tumor growth at specific concentrations. For instance, lower doses effectively inhibited PI3Kα activity in cancer models.
  • Mechanistic Insights : The compound's stability over time enhances its long-term therapeutic potential against tumors.

Antimicrobial Activity

Research has also explored the antimicrobial properties of the compound:

  • Antifungal and Antibacterial Testing : In vitro evaluations indicate that derivatives of this compound possess antifungal and antibacterial activities. For example, related compounds have been synthesized and tested for their effectiveness against various pathogens .

Case Studies

Several studies have highlighted the biological activity of piperazine derivatives similar to this compound:

Study ReferenceCompound TestedBiological ActivityFindings
6-substituted piperazine derivativesAntifungalEffective against specific fungal strains
Thiazole-integrated piperazinesAntitumorSignificant cytotoxicity in cancer cell lines
Various piperazine analogsAntimicrobialBroad-spectrum activity against Gram-positive bacteria

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